

Technical Guide: 2-Amino-6-bromo-3-methylquinoline (CAS 203506-01-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-bromo-3-methylquinoline

Cat. No.: B1285035

[Get Quote](#)

Disclaimer: This technical guide has been compiled based on available data for the specified compound and related chemical structures. As of the date of this document, detailed experimental studies, including comprehensive spectroscopic analysis and biological activity assays for **2-Amino-6-bromo-3-methylquinoline**, are not extensively available in the public domain. The information presented herein, particularly regarding experimental protocols and potential biological pathways, is based on established chemical principles and data from analogous compounds.

Introduction

2-Amino-6-bromo-3-methylquinoline is a halogenated heterocyclic compound that belongs to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including established antimalarial, antibacterial, and anticancer agents. The presence of an amino group at the 2-position, a methyl group at the 3-position, and a bromine atom at the 6-position provides a versatile scaffold for further chemical modification and drug design. This document provides an overview of the known properties, potential synthetic routes, and hypothetical biological applications of this compound for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of **2-Amino-6-bromo-3-methylquinoline** are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.[1][2]

Property	Value	Source
CAS Number	203506-01-8	[2]
Molecular Formula	C ₁₀ H ₉ BrN ₂	[2]
Molecular Weight	237.10 g/mol	[2]
Appearance	Not specified (likely solid)	-
Boiling Point	371.2 ± 37.0 °C (Predicted)	[2]
Density	1.564 ± 0.06 g/cm ³ (Predicted)	[2]
SMILES	CC1=CC2=C(C=CC(=C2)Br)N =C1N	[1]
InChI	InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)	[1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **2-Amino-6-bromo-3-methylquinoline** is not readily available in published literature, a plausible synthetic route can be proposed based on established methods for quinoline synthesis, such as the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl group.

Proposed Synthesis of **2-Amino-6-bromo-3-methylquinoline**

A potential synthetic pathway could involve the reaction of 2-amino-5-bromobenzaldehyde with propionitrile in the presence of a base.

Reaction Scheme:

- Starting Materials: 2-amino-5-bromobenzaldehyde and propionitrile
- Reagents: A strong base such as potassium hydroxide or sodium ethoxide.
- Solvent: Ethanol or another suitable polar solvent.
- Reaction Conditions: The reaction mixture would likely be heated under reflux for several hours.

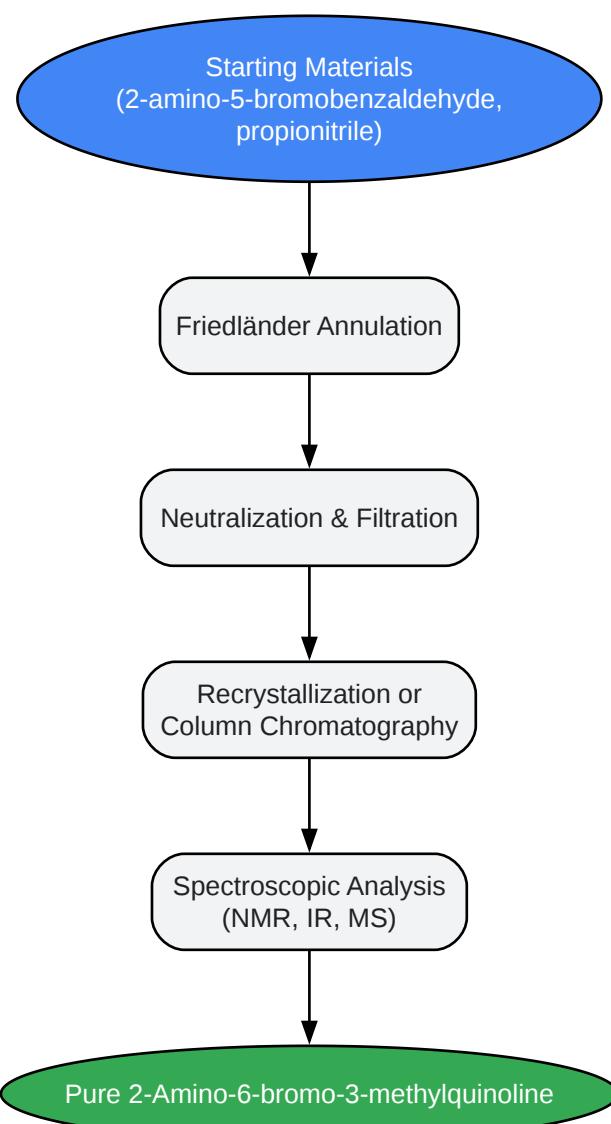
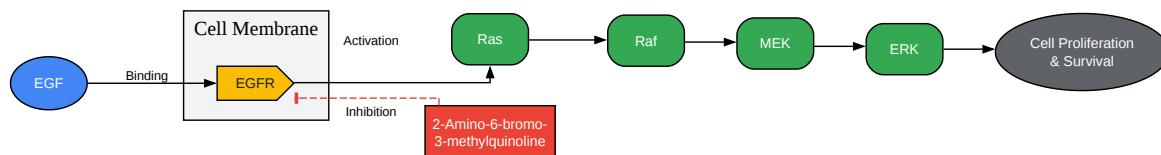
Detailed Experimental Protocol (Hypothetical):

- To a solution of 2-amino-5-bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add propionitrile (1.2 eq).
- To this mixture, add a solution of potassium hydroxide (2.0 eq) in ethanol portion-wise while stirring.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
- The resulting precipitate can be collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the amino group protons.
¹³ C NMR	Resonances for the carbon atoms of the quinoline core, including the methyl carbon.
FT-IR	Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinoline ring, and C-Br stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.



Potential Biological Applications and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities. Based on studies of analogous compounds, **2-Amino-6-bromo-3-methylquinoline** could be investigated for the following applications:

- **Anticancer Activity:** Many substituted quinolines have shown potent anticancer activity. For instance, some quinoline derivatives act as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is a key component in signaling pathways that regulate cell proliferation and survival.[3][4]
- **Antimalarial Activity:** The quinoline core is a hallmark of several antimalarial drugs.
- **Fluorescent Probes:** The rigid, aromatic structure of quinolines often imparts fluorescent properties, making them candidates for use in bio-imaging and as sensors.

Hypothetical Signaling Pathway: EGFR Inhibition

Given the established role of quinoline derivatives as EGFR inhibitors, a potential mechanism of action for **2-Amino-6-bromo-3-methylquinoline** in a cancer context could involve the inhibition of the EGFR signaling pathway.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-amino-6-bromo-3-methylquinoline (C₁₀H₉BrN₂)
[pubchemlite.lcsb.uni.lu]
- 2. 2-Amino-6-bromo-3-methylquinoline [myskinrecipes.com]
- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Amino-6-bromo-3-methylquinoline (CAS 203506-01-8)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285035#2-amino-6-bromo-3-methylquinoline-cas-number-203506-01-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com